molecular formula C9H17NO4 B558136 Boc-N-Me-Ala-OH CAS No. 16948-16-6

Boc-N-Me-Ala-OH

Cat. No. B558136
CAS RN: 16948-16-6
M. Wt: 203.24 g/mol
InChI Key: VLHQXRIIQSTJCQ-LURJTMIESA-N
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Description

Boc-N-Me-Ala-OH, also known as N-α-t.-Boc-N-α-methyl-L-alanine, is a derivative of alanine . It is a standard building block for the introduction of alanine amino-acid residues by Boc Solid Phase Peptide Synthesis .


Synthesis Analysis

The synthesis of Boc-N-Me-Ala-OH involves the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group .


Molecular Structure Analysis

The molecular formula of Boc-N-Me-Ala-OH is C₉H₁₇NO₄, and it has a molar mass of 203.20 g/mol . The structure formula can be represented as C [C@H] (N ©C (=O)OC © ©C)C (O)=O .


Chemical Reactions Analysis

Boc-N-Me-Ala-OH is used in peptide synthesis . It is a key precursor to generate N-(3-aryl)propylated alanine residues .


Physical And Chemical Properties Analysis

Boc-N-Me-Ala-OH appears as a white to slight yellow to beige powder . It has a melting point of 88-92 °C . The optical rotation α 25/D (c=0.5 in ethanol) is -33.0 - -28.0 ° . It has a density of 1.1±0.1 g/cm3 and a boiling point of 296.3±19.0 °C at 760 mmHg .

Scientific Research Applications

  • C-Alkylation of Peptides : Boc-N-Me-Ala-OH is involved in C-alkylation of peptides. One study describes the alkylation on sarcosine moieties with MeI and allyl or PhCH2Br, leading to the transformation of the Sar residue into a Me-D-Ala unit (Seebach et al., 1991).

  • Kinetic Properties in Enzyme Interactions : Another study investigated the kinetic parameters for peptide boronic acids and their interaction with alpha-lytic protease. Peptide analogues containing Boc-Ala showed significant effectiveness as inhibitors (Kettner et al., 1988).

  • Synthesis in Cyclosporine : Boc-D-Ala-MeLeu-MeLeu-MeVal-OH, a part of the peptide sequence of cyclosporine, was synthesized, demonstrating the role of Boc-N-Me-Ala-OH in the synthesis of important immunosuppressive drugs (Wenger, 1983; Wenger, 1984).

  • Papain Catalyzed Esterification : In a study on the esterification of Boc-Ala-OH with various alcohols and diols, Boc-N-Me-Ala-OH was used as a reactant, showing its application in enzymatic synthesis processes (Cantacuzène & Guerreiro, 1987).

  • New Organotin(IV) Complexes : Research involving novel diorganotin(IV) derivatives of N α -( tert -Butoxycarbonyl)- l -Arginine (Boc–Arg–OH) and l -Ala- l -Arg incorporated Boc-protected amino acids like Boc-N-Me-Ala-OH, indicating its role in the synthesis of organometallic complexes with potential biomedical applications (Girasolo et al., 2010).

  • Inhibition of Serine Proteases : Boc-N-Me-Ala-OH derivatives were used in the study of the inhibition of various serine proteases. The research aimed to develop effective inhibitors for enzymes like chymotrypsin and cathepsin G (Kettner & Shenvi, 1984).

Safety And Hazards

Boc-N-Me-Ala-OH is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHQXRIIQSTJCQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-N-methyl-L-alanine

CAS RN

16948-16-6
Record name (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
E Giralt, J Rizo, E Pedroso - Tetrahedron, 1984 - Elsevier
The results presented in this article show the general applicability of gel-phase 13 C-NMR to monitor solid phase peptide synthesis on the most commonly used polystyrene-based …
Number of citations: 143 www.sciencedirect.com
RS Mega, VK Duong, A Noble… - Angewandte …, 2020 - Wiley Online Library
… The beneficial effect of N-methylation was also observed with alanine, since Boc-N-Me-Ala-OH provided 23 with more than 95:5 selectivity over the direct coupling product 23′ (entry 4)…
Number of citations: 97 onlinelibrary.wiley.com
TK Oost, C Sun, RC Armstrong… - Journal of medicinal …, 2004 - ACS Publications
Inhibitor of apoptosis (IAP) proteins are overexpressed in many cancers and have been implicated in tumor growth, pathogenesis, and resistance to chemo- or radiotherapy. On the …
Number of citations: 488 pubs.acs.org
SF Brady, RM Freidinger, WJ Paleveda… - The Journal of …, 1987 - ACS Publications
A recent report from our laboratories describes the preparation and biological properties of the highly potent cyclic hexapeptide somatostatin analogue 1. Herein we report the details of …
Number of citations: 105 pubs.acs.org
EJ Hennessy, JC Saeh, L Sha, T MacIntyre… - Bioorganic & medicinal …, 2012 - Elsevier
… Deprotection and coupling to BOC-N-Me-Ala-OH gave compound 45, which was subjected to concomitant hydrogenation and Cbz removal to give bicyclic piperidine 46. Alkylation with …
Number of citations: 45 www.sciencedirect.com
EC Clement, PR Carlier - Tetrahedron letters, 2005 - Elsevier
We describe an efficient synthesis of enantiopure tetrahydro-1,4-benzodiazepine-3-ones derived from l-alanine. Diverse substitution at N1, N4, and C10 can be achieved by coupling …
Number of citations: 16 www.sciencedirect.com
Y Deng, Q Xie, MG LaPorte, ATA Chasnoff… - … Process Research & …, 2016 - ACS Publications
Birinapant/TL32711 (1) is a novel bivalent antagonist of the inhibitor of apoptosis (IAP) family of proteins which is currently in clinical development for the treatment of cancer and …
Number of citations: 15 pubs.acs.org
EJ Hennessy, A Adam, BM Aquila… - Journal of medicinal …, 2013 - ACS Publications
… Amide bond formation between Boc-N-Me-Ala-OH and a suitably protected amino acid methyl ester followed by ester hydrolysis gave a dipeptide acid fragment, which could then be …
Number of citations: 87 pubs.acs.org
ST Le Quement, M Ishoey, MT Petersen… - Tetrahedron letters, 2011 - Elsevier
An approach for the solid-phase synthesis of apoptosis-inducing Smac peptidomimetics is presented. Using a Rink linker strategy, tetrapeptides mimicking the N-4-terminal residue of …
Number of citations: 4 www.sciencedirect.com
V Bellet, L Lichon, DP Arama, A Gallud… - European Journal of …, 2017 - Elsevier
… of the IP nucleus (Scheme 1), using 7 different N-Boc amino-acids (Boc-Ala-OH, Boc-Gly-OH, Boc-Abu-OH, Boc-Val-OH, Boc-Ser(tBu)-OH, Boc-Lys(Cbz)-OH, Boc-N-Me-Ala-OH), …
Number of citations: 15 www.sciencedirect.com

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